molecular formula C8H5F3N2O B13680095 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile CAS No. 1256788-85-8

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile

Cat. No.: B13680095
CAS No.: 1256788-85-8
M. Wt: 202.13 g/mol
InChI Key: NICXSTIYHCUWEU-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxyisonicotinonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(trifluoromethyl)benzonitrile
  • 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Uniqueness

2-Methoxy-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications where other similar compounds may not be suitable.

Properties

CAS No.

1256788-85-8

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c1-14-7-3-5(4-12)2-6(13-7)8(9,10)11/h2-3H,1H3

InChI Key

NICXSTIYHCUWEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)C#N

Origin of Product

United States

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